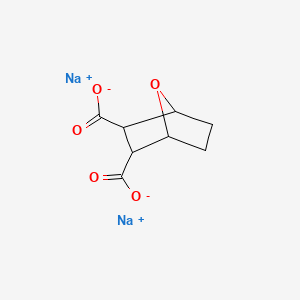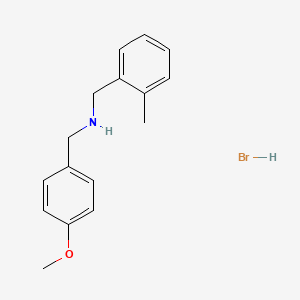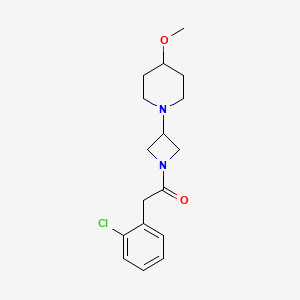
Endothal-disodium
説明
Endothal-disodium, also known as Endothall, is a herbicide used for controlling terrestrial and aquatic plants . It is a potent, selective protein phosphatase 2A (PP2A) inhibitor and also inhibits protein phosphatase 1 (PP1) . It is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems .
Synthesis Analysis
Endothall in water samples can be directly analyzed by ion chromatography mass spectrometry (IC-MS). This method involves direct injection of water samples without labor-intensive sample preparation and achieves chromatographic separation in 10 minutes .
Molecular Structure Analysis
The IUPAC name for Endothal-disodium is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate . The chemical formula is C8H8Na2O5 .
Physical And Chemical Properties Analysis
Endothal-disodium is an odorless, white crystal with a melting point of 144°C . It has a very low vapor pressure at room temperature and is very soluble in water . Its density is 1.431 g/cm^3 at 15°C .
科学的研究の応用
- Endothal-disodium and its derivative, TD-47 , act as effective contact herbicides against submersed aquatic plants. At concentrations of 0.5 to 10.0 ppmw, disodium endothal controls approximately 50% of the 19 tested plant species. TD-47, which is at least 10 times more herbicidal than disodium endothal, controls 77% of the 11 plant species .
- Disodium endothal effectively controls pondweeds (Potamogeton spp.). Both liquid and granular preparations are equally effective against species like P. foliosus, P. crispus, and P. pectinatus .
Aquatic Herbicide for Submersed Vegetation
Effect on Emergent and Submerged Aquatic Species
Microbial Degradation Pathway
作用機序
Target of Action
Endothal-disodium, also known as Endothall, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1) . These proteins play a crucial role in many cellular processes, including cell growth, division, and death. By inhibiting these proteins, Endothal-disodium can disrupt these processes and lead to the death of the target organisms .
Mode of Action
Endothal-disodium acts as a potent inhibitor of PP2A and PP1 . It binds to these proteins and prevents them from performing their normal function of dephosphorylating other proteins. This disruption in protein phosphorylation can lead to changes in cellular processes and ultimately result in the death of the target organisms .
Biochemical Pathways
The primary biochemical pathway affected by Endothal-disodium is the phosphorylation pathway. By inhibiting PP2A and PP1, Endothal-disodium disrupts the balance of phosphorylation and dephosphorylation within the cell . This can affect a variety of downstream effects, including alterations in cell growth, division, and death .
Pharmacokinetics
It is known that the compound is used as a herbicide for both terrestrial and aquatic plants , suggesting that it is likely to be absorbed and distributed within these organisms. The metabolism and excretion of Endothal-disodium would be expected to occur through natural biological processes.
Result of Action
Endothal-disodium has been found to be particularly effective in controlling pondweeds, Potamogeton spp . It is applied to a number of emergent and submerged aquatic species . var. glabrescens, although defoliation did occur .
Action Environment
The action of Endothal-disodium can be influenced by various environmental factors. For instance, its degradation in soil is expected to be rapid under aerobic conditions, with a reported half-life of 4 to 9 days . Its persistence in soil may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity . If released to water, Endothal-disodium should rapidly biodegrade under aerobic conditions (half-life approximately 1 week or less) and biodegrade more slowly under anaerobic conditions .
将来の方向性
特性
IUPAC Name |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041899 | |
| Record name | Disodium endothal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |
| Record name | Pancrelipase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Endothal-disodium | |
CAS RN |
53608-75-6, 129-67-9 | |
| Record name | Pancrelipase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium endothal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pancrelipase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endothal-sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the mechanism of action of Endothal-disodium in inducing defoliation?
A: While the exact mechanism is not fully elucidated in the provided research, Endothal-disodium appears to induce defoliation in a manner similar to naturally abscising leaves. This involves secondary cell division within the abscission zone of the plant. [] Further research indicates that Endothal-disodium accelerates ethylene production in cotton leaves. [] This suggests a potential link between ethylene production and the compound's defoliation activity. Research also suggests that Endothal-disodium might influence the balance between auxin and ethylene in the plant, further contributing to leaf abscission. []
Q2: Are there any known cases of plant species developing resistance to Endothal-disodium?
A: Yes. Research has demonstrated that sugar beets exhibit varying degrees of tolerance to Endothal-disodium. [] Some sugar beet varieties display significant injury at rates necessary for weed control, while others show minimal to no damage. This suggests inherent genetic differences in tolerance within the species. [] This finding highlights the potential for developing Endothal-disodium-tolerant sugar beet cultivars through selective breeding programs.
Q3: What analytical methods are used to study the effects of Endothal-disodium on plants?
A: The research employed various methods to analyze the effects of Endothal-disodium. Microscopic techniques were used to observe anatomical changes in cotton pulvinoid structures at different stages of maturity and after Endothal-disodium treatment. [] This allowed researchers to visualize the cellular processes involved in leaf abscission. Additionally, researchers measured ethylene and carbon dioxide evolution from cotton leaves treated with Endothal-disodium. [] This provided insights into the physiological changes and potential mechanisms underlying the compound's defoliation activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)

![2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one](/img/structure/B2789253.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)


![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2789262.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)
![(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl](/img/structure/B2789265.png)

